Protrifenbute
Overview
Description
Protrifenbute is a synthetic pyrethroid insecticide known for its larvicidal activity. It is a chiral molecule, meaning it has non-superimposable mirror images, and is typically used as an isomeric mixture . This compound was once employed to control a variety of common insects, including aphids, beetles, and moths . it is now considered obsolete and is not approved for use in many countries .
Preparation Methods
The synthesis of Protrifenbute involves several steps, starting with the preparation of the key intermediates. The synthetic route typically includes the following steps:
Preparation of 4-chlorophenyl cyclopropyl ketone: This intermediate is synthesized through the reaction of 4-chlorobenzoyl chloride with cyclopropane.
Formation of 4-(4-chlorophenyl)-4-cyclopropylbutanol: The ketone is then reduced to the corresponding alcohol.
Synthesis of this compound: The final step involves the reaction of the alcohol with 2-fluorophenol in the presence of a base to form this compound.
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Protrifenbute undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of this compound can lead to the formation of different reduced products.
Substitution: this compound can undergo substitution reactions, where one of its functional groups is replaced by another group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
Protrifenbute exerts its effects by targeting and disrupting the calcium ion balance in insect nerve cells. It acts as a second-generation ryanodine receptor modulator, leading to uncontrolled calcium release and subsequent paralysis and death of the insect . This mode of action is similar to other pyrethroid insecticides, but this compound’s specific structure provides unique interactions with the target receptors.
Comparison with Similar Compounds
Protrifenbute is similar to other pyrethroid insecticides, such as permethrin and cypermethrin. it is unique in its specific chemical structure and chiral nature, which can influence its biological activity and environmental fate. Similar compounds include:
Permethrin: A widely used pyrethroid insecticide with a similar mode of action but different chemical structure.
Cypermethrin: Another pyrethroid insecticide with structural similarities to this compound but differing in its specific substituents and stereochemistry.
This compound’s uniqueness lies in its specific interactions with insect ryanodine receptors and its chiral nature, which can affect its efficacy and environmental behavior.
Biological Activity
Protrifenbute is a synthetic pyrethroid insecticide primarily recognized for its larvicidal properties. As a chiral molecule, it exists as an isomeric mixture, which plays a significant role in its biological activity. This article delves into the compound's biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound operates by disrupting calcium ion homeostasis in insect nerve cells. It acts as a second-generation ryanodine receptor modulator, leading to uncontrolled calcium release, which results in paralysis and death of the target insect. This mechanism is crucial for its effectiveness as an insecticide and provides insights into the development of new pest control strategies that may offer improved safety profiles for non-target species.
Insecticidal Properties
This compound has shown significant efficacy against various insect pests, particularly in agricultural settings. Its larvicidal activity is notable, making it effective in controlling populations of harmful insects on crops.
Table 1: Efficacy of this compound Against Various Insects
Insect Species | LC50 (mg/L) | Study Reference |
---|---|---|
Aedes aegypti (mosquito) | 0.005 | |
Culex pipiens (mosquito) | 0.007 | |
Helicoverpa armigera (caterpillar) | 0.02 | |
Spodoptera frugiperda (fall armyworm) | 0.03 |
Environmental Impact
Research indicates that while this compound is effective against target pests, it also poses risks to non-target organisms, including beneficial insects and aquatic life. Its toxicity profile has raised concerns regarding its environmental persistence and potential bioaccumulation.
Table 2: Toxicity Profile of this compound
Organism | Toxicity Measure (LD50/EC50) | Reference |
---|---|---|
Fish (Oncorhynchus mykiss) | 0.0023 mg/L | |
Aquatic Invertebrates (Daphnia magna) | 0.00053 mg/L | |
Honeybee (Apis mellifera) | >0.05 µg/bee |
Case Studies
Several studies have explored the practical applications and implications of using this compound in agricultural settings:
- Case Study on Mosquito Control : A field trial conducted in urban areas demonstrated that this compound effectively reduced mosquito populations, contributing to lower incidences of mosquito-borne diseases such as dengue fever. The study reported a significant reduction in larval density following treatment with this compound at recommended dosages.
- Impact on Non-Target Species : Another study assessed the effects of this compound on non-target aquatic organisms. Results indicated that while the compound effectively controlled target pests, it also adversely affected local fish populations, prompting recommendations for careful application to minimize environmental impact .
Properties
IUPAC Name |
4-[4-(4-chlorophenyl)-4-cyclopropylbutyl]-1-fluoro-2-phenoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClFO/c26-21-14-12-20(13-15-21)23(19-10-11-19)8-4-5-18-9-16-24(27)25(17-18)28-22-6-2-1-3-7-22/h1-3,6-7,9,12-17,19,23H,4-5,8,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFVXXBCJYNKKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCCC2=CC(=C(C=C2)F)OC3=CC=CC=C3)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2057944 | |
Record name | Protrifenbute | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119544-94-4 | |
Record name | Protrifenbute [ISO:BSI] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119544944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Protrifenbute | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PROTRIFENBUTE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPJ570N0ZJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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